A-Z Technical Guide: (3-Bromoprop-1-en-2-yl)benzene (CAS 3360-54-1) for Advanced Synthesis
A-Z Technical Guide: (3-Bromoprop-1-en-2-yl)benzene (CAS 3360-54-1) for Advanced Synthesis
Foreword: Strategic Application in Modern Chemistry
(3-Bromoprop-1-en-2-yl)benzene, identified by CAS number 3360-54-1, is a pivotal reagent in the field of organic synthesis, particularly for researchers and professionals in drug development.[1][2] Its unique molecular architecture, featuring a reactive bromomethyl group on a vinylbenzene framework, offers a versatile platform for constructing complex molecules.[1] This guide provides an in-depth technical overview, moving beyond standard data to deliver actionable insights and validated protocols, ensuring scientific integrity and empowering innovation.
Section 1: Core Compound Analysis
A comprehensive understanding of the physicochemical and spectral properties of (3-Bromoprop-1-en-2-yl)benzene is fundamental to its effective use.
Physicochemical Properties
This compound is typically a solid, semi-solid, or liquid, ranging from colorless to light yellow.[3] It is characterized by its insolubility in water and solubility in common organic solvents.
Table 1: Key Physicochemical Data
| Property | Value |
| CAS Number | 3360-54-1 |
| Synonyms | [1-(bromomethyl)vinyl]benzene, 2-Phenylallyl Bromide, 3-Bromo-2-phenylpropene |
| Molecular Formula | C₉H₉Br |
| Molecular Weight | 197.07 g/mol |
| Purity | Typically ≥95%[1][3] |
| Storage | Inert atmosphere, store in freezer, under -20°C[3] |
Spectral Data Interpretation
Structural confirmation relies on a combination of spectroscopic techniques. The following are expected spectral characteristics:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic protons, and the methylene protons adjacent to the bromine atom.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display unique peaks for the aromatic, vinylic, and aliphatic carbons, providing a complete map of the carbon framework.[4]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak and a characteristic M+2 isotopic peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Section 2: Synthesis Protocol and Workflow
The synthesis of (3-Bromoprop-1-en-2-yl)benzene is most commonly achieved through the allylic bromination of α-methylstyrene. This reaction is a cornerstone of free-radical chemistry.
Underlying Principle: The Wohl-Ziegler Reaction
The Wohl-Ziegler reaction utilizes N-Bromosuccinimide (NBS) as a source of a low concentration of elemental bromine, which, in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, selectively brominates the allylic position of alkenes.[5][6] This method is favored over the direct use of Br₂ to prevent competitive electrophilic addition to the double bond.[7] The reaction must be conducted in an anhydrous, non-polar solvent like carbon tetrachloride (CCl₄) to avoid hydrolysis of the product and other side reactions.[5]
Detailed Experimental Protocol
Materials:
-
α-Methylstyrene
-
N-Bromosuccinimide (NBS), freshly recrystallized for best results[5]
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve α-methylstyrene in anhydrous CCl₄.
-
Reagent Addition: Add NBS and a catalytic amount of AIBN to the solution.
-
Initiation and Propagation: Heat the mixture to reflux. The reaction can be initiated by irradiation with a sunlamp if desired. The reaction progress is monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide byproduct, which floats.
-
Work-up: After the reaction is complete (typically indicated by the disappearance of NBS), cool the mixture to room temperature. Filter to remove the succinimide.
-
Purification: Wash the filtrate with water to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by distillation. The crude product can be further purified by vacuum distillation.[8]
Synthesis and Purification Workflow Diagram
Caption: A step-by-step workflow for the synthesis and purification of (3-Bromoprop-1-en-2-yl)benzene.
Section 3: Reactivity and Applications in Drug Development
The synthetic utility of (3-Bromoprop-1-en-2-yl)benzene is primarily derived from its reactive bromine atom and the presence of a vinyl group, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1]
Key Chemical Transformations
-
Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions where the bromine atom acts as a good leaving group. This allows for the introduction of various functional groups, which is a key strategy in building molecular diversity for drug discovery.[1]
-
Cross-Coupling Reactions: The C-Br bond can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.[1]
-
Reactions of the Double Bond: The vinyl moiety can undergo a range of addition reactions, further expanding the synthetic possibilities.[1]
Role in Medicinal Chemistry
(3-Bromoprop-1-en-2-yl)benzene serves as a building block for the synthesis of a variety of bioactive molecules. Its derivatives have been explored for their potential as antimicrobial agents and for their ability to modulate biological pathways.[9] The introduction of the 3-phenylpropyl moiety through this reagent can be a critical step in the synthesis of compounds targeting the central nervous system.
Logical Relationship of Reactivity
Caption: The main reactivity pathways for (3-Bromoprop-1-en-2-yl)benzene in synthetic chemistry.
Section 4: Safety and Handling
(3-Bromoprop-1-en-2-yl)benzene is a hazardous chemical and requires careful handling to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified as a danger, with hazard statements indicating it is harmful if swallowed and causes severe skin burns and eye damage.[3] It is also a lachrymator and may cause respiratory irritation.[10]
Mandatory PPE:
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
A properly fitted respirator for vapors
-
Laboratory coat
Handling and Storage
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[12] It should be stored under an inert atmosphere and in a freezer at -20°C for long-term stability.[3]
Section 5: Conclusion
(3-Bromoprop-1-en-2-yl)benzene is a versatile and powerful reagent for advanced organic synthesis. Its strategic application can significantly streamline the synthesis of complex molecular targets in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a validated synthesis protocol, and critical safety information to empower researchers to utilize this compound to its full potential.
References
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Chemistry Online. (2023, January 27). Bromination of α-methylstyrene. Retrieved from [Link]
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LIDE PHARMACEUTICALS LIMITED. (n.d.). (3-Bromoprop-1-en-2-yl)benzene CAS NO.3360-54-1. Retrieved from [Link]
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Ataman Kimya. (n.d.). 3-BROMPOPEN. Retrieved from [Link]
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ChemBK. (2024, April 9). (3-Bromoprop-1-yn-1-yl)benzene. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Wikipedia. (2019, July 6). N-Bromosuccinimide. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Bromination. Retrieved from [Link]
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Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Phenylethyl bromide. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). The Role of (3-bromo-1-phenylpropyl)benzene in Pharmaceutical Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Phenacyl bromide. Retrieved from [Link]
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